molecular formula C15H18N2O2S2 B2854858 N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyridine-3-sulfonamide CAS No. 1210317-07-9

N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyridine-3-sulfonamide

Cat. No.: B2854858
CAS No.: 1210317-07-9
M. Wt: 322.44
InChI Key: WPWPTTXTYJXMFV-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine-3-sulfonamide core linked via a methyl group to a cyclopentyl ring substituted with a thiophen-2-yl moiety. Key structural attributes include:

  • Sulfonamide group: A common pharmacophore in pharmaceuticals and agrochemicals, known for hydrogen-bonding interactions with biological targets.
  • Thiophene ring: An electron-rich heteroaromatic system that may enhance binding to hydrophobic pockets or participate in π-π interactions.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-21(19,13-5-3-9-16-11-13)17-12-15(7-1-2-8-15)14-6-4-10-20-14/h3-6,9-11,17H,1-2,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWPTTXTYJXMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CN=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Below is a comparative analysis based on structural features, substituents, and inferred properties from available literature:

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Potential Application Reference
N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyridine-3-sulfonamide Pyridine-sulfonamide Thiophen-2-yl, cyclopentylmethyl Undefined (hypothesized: enzyme inhibition)
Pyroxsulam (Pesticide Standard) Pyrimidine-sulfonamide Triazolo[1,5-a]pyrimidinyl, trifluoromethyl Herbicide
N-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-4-fluoroaniline (Patent Example) Pyrrolo-triazolo-pyrazine Fluoroaniline, cyclopentyl Pharmaceutical (kinase inhibition inferred)

Key Differences and Implications

Aromatic Systems
  • Target Compound : Thiophene’s electron-rich nature contrasts with Pyroxsulam’s triazolo-pyrimidine and the patent compound’s pyrrolo-triazolo-pyrazine. Thiophene may improve solubility or alter binding kinetics compared to nitrogen-rich heterocycles .
  • Pyroxsulam : The trifluoromethyl group enhances lipophilicity, aiding membrane penetration in herbicidal activity .
Substituent Effects
  • Cyclopentyl vs.
  • Sulfonamide Variations : Pyridine-3-sulfonamide (target) vs. pyrimidine-sulfonamide (Pyroxsulam) alters electronic properties, impacting hydrogen-bonding capacity and acidity.

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